molecular formula C8H5N3O B8485196 Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Cat. No. B8485196
M. Wt: 159.14 g/mol
InChI Key: YZYQOEMPUOXDRT-UHFFFAOYSA-N
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Patent
US07696210B2

Procedure details

7-Vinyl-pyrido[2,3-b]pyrazine (68 mg, 0.43 mmol) was dissolved in dioxane (4 ml) and water (5 ml). OsO4 (0.227 ml of a 2.5% t-BuOH solution, 0.024 mmol) was added, followed by sodium periodate (276 mg, 1.3 mmol). The reaction mixture was allowed to stir at room temperature. After 2 h, the reaction was judged complete by TLC, and the reaction mixture was partitioned between ethyl acetate and brine. The brine was removed and washed one additional time with ethyl acetate. The combined ethyl acetate extracts were washed again with brine, dried using MgSO4, and concentrated under vacuum to yield the title product (65 mg, 95%) as a dark, nearly black, solid. 1H NMR (DMSO-d6): δ=10.37 (s, 1H), 9.55 (d, 1H, J=2.2 Hz,), 9.28 (d, 1H, J=1.7 Hz), 9.21 (d, 1H, J=1.7 Hz), 9.10 (d, 1H, J=2.2 Hz). Calculated mass=159.15, [M+H]+=160. HPLC Method D: 97.5% @ 210-370 nm; 97.9% @ 318 rm; RT=2.4 min.
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[N:11][C:6]2=[N:7][CH:8]=[CH:9][N:10]=[C:5]2[CH:4]=1)=C.CC([OH:17])(C)C.I([O-])(=O)(=O)=O.[Na+]>O1CCOCC1.O.O=[Os](=O)(=O)=O>[N:10]1[CH:9]=[CH:8][N:7]=[C:6]2[N:11]=[CH:12][C:3]([CH:1]=[O:17])=[CH:4][C:5]=12 |f:2.3|

Inputs

Step One
Name
Quantity
68 mg
Type
reactant
Smiles
C(=C)C1=CC=2C(=NC=CN2)N=C1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
276 mg
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Os](=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and brine
CUSTOM
Type
CUSTOM
Details
The brine was removed
WASH
Type
WASH
Details
washed one additional time with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed again with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C2C(=NC=C1)N=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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